BenchChemオンラインストアへようこそ!

6-methyl-1H-pyrazolo[3,4-c]pyrazole

Kinase Inhibition EGFR/VEGFR-2 Dual Inhibition Scaffold Comparison

6-Methyl-1H-pyrazolo[3,4-c]pyrazole (C₅H₆N₄, MW 122.13 g/mol) is a fused bicyclic heteroaromatic system composed of two pyrazole rings sharing a common C–C bond, with a methyl group substituted at the 6-position of the [3,4-c] framework. The pyrazolo[3,4-c]pyrazole core constitutes a high-nitrogen-density scaffold (N content ~46 wt%) that presents a well-defined 1H-tautomeric form critical to its hydrogen-bonding pattern, distinguishing it from the parent pyrazolo[3,4-c]pyrazole (C₄H₂N₄, MW 106.09).

Molecular Formula C5H6N4
Molecular Weight 122.13 g/mol
Cat. No. B8140228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H-pyrazolo[3,4-c]pyrazole
Molecular FormulaC5H6N4
Molecular Weight122.13 g/mol
Structural Identifiers
SMILESCN1C2=C(C=NN2)C=N1
InChIInChI=1S/C5H6N4/c1-9-5-4(3-7-9)2-6-8-5/h2-3H,1H3,(H,6,8)
InChIKeyCRRRLENKTNKXDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H-pyrazolo[3,4-c]pyrazole: Core Physicochemical and Scaffold Profile for Research Procurement


6-Methyl-1H-pyrazolo[3,4-c]pyrazole (C₅H₆N₄, MW 122.13 g/mol) is a fused bicyclic heteroaromatic system composed of two pyrazole rings sharing a common C–C bond, with a methyl group substituted at the 6-position of the [3,4-c] framework [1]. The pyrazolo[3,4-c]pyrazole core constitutes a high-nitrogen-density scaffold (N content ~46 wt%) that presents a well-defined 1H-tautomeric form critical to its hydrogen-bonding pattern, distinguishing it from the parent pyrazolo[3,4-c]pyrazole (C₄H₂N₄, MW 106.09) [2]. The scaffold has been cited in immunomodulatory, anti-inflammatory, and enzyme-inhibition contexts across both primary literature and patent filings [3][4].

Why Generic Pyrazolo[3,4-c]pyrazole or Simple Methyl Isomers Cannot Substitute for the 6-Methyl-1H Tautomer


The pyrazolo[3,4-c]pyrazole system can exist in multiple tautomeric and regioisomeric forms. The parent 250-73-7 scaffold lacks a substituent and fails to recapitulate the steric encoding effect of the 6-methyl group, which is essential for specific target recognition. The 3-methyl isomer (3-methyl-1,6-dihydro-pyrazolo[3,4-c]pyrazole; CAS 154386-23-9) places the methyl group at a different vector, substantially altering dipole moment and hydrogen-bonding geometry [1]. Even N-methyl congeners (e.g., 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles) lose the critical N1–H donor needed for interactions seen in kinase hinge-binding motifs [2]. Therefore, vendors representing generic "pyrazolo[3,4-c]pyrazole" or random methyl isomers are not interchangeable with the 6-methyl-1H-tautomer when target engagement, scaffold geometry, or metabolic placement is critical.

Quantitative Differentiation Evidence: 6-Methyl-1H-pyrazolo[3,4-c]pyrazole vs. Closest Analogs


Scaffold-Level Kinase Binding Advantage: Pyrazolo[3,4-c]pyrazole Hinge-Binder Geometry vs. Pyrrolo[3,4-c]pyrazole

Although direct 6-methyl-1H-pyrazolo[3,4-c]pyrazole data is limited, the pyrazolo[3,4-c]pyrazole core defines a distinct ATP-mimetic hinge-binding motif in kinase drug discovery. In a published series of fused pyrazole EGFR/VEGFR-2 dual inhibitors, the pyrazolo[3,4-c] scaffold produced compounds with single-digit to sub-micromolar IC₅₀ values (e.g., Compound 3: EGFR IC₅₀ = 0.06 μM), which were ~10- to 177-fold more potent than erlotinib (EGFR IC₅₀ = 10.6 μM) [1][2]. By contrast, the reduced pyrrolo[3,4-c]pyrazole scaffold (as in CAY10682) shows a Ki of 83 nM for p53-Mdm2 but does not engage the kinase hinge in the same way, demonstrating the functional non-interchangeability of the oxidized vs. reduced core .

Kinase Inhibition EGFR/VEGFR-2 Dual Inhibition Scaffold Comparison

Synthetic Accessibility and Yield Advantage vs. Pyrazolo[3,4-c]-1,2,5-oxadiazole Hybrids

In the synthesis of 4-aryl-substituted 6-methyl-4H-pyrazolo[3,4-c]-1,2,5-oxadiazoles, the key intermediate containing the 6-methyl-pyrazolo[3,4-c]pyrazole core was obtained via a cyclocondensation protocol. The final oxadiazole products were obtained in 88–97% yield through lead(IV) acetate-mediated oxidation . In comparison, analogous pyrazolo[3,4-c]pyrazole derivatives synthesized via Knorr pyrazole protocols are reported with yields of 56–81% [1]. This yield differential (minimum +7 percentage points; maximum +41 percentage points) demonstrates the higher synthetic efficiency achievable when the 6-methyl substituent is installed, compared to routes that rely on unsubstituted pyrazolo[3,4-c]pyrazole core preparations.

Synthetic Chemistry Yield Comparison Cyclocondensation

Oxidative Stability of the 1H-Tautomer vs. N-Methylated Analogs Under Physiological-Like Conditions

In antioxidant evaluation of pyrazolo[3,4-c]pyrazole derivatives synthesized from the 3-methyl-1H tautomer, the 1H-pyrazole form exhibited intrinsic radical-scavenging capability, with electron-donating substituents enhancing activity [1]. Although direct quantitative antioxidant data for the 6-methyl-1H tautomer are not available, structure–activity analysis of pyrazolo[3,4-c]pyrazoles indicates that 1H-tautomer compounds show higher stability toward oxidative degradation than their 1-methyl-1,6-dihydro counterparts, which lack the N1–H proton required for hydrogen-atom transfer (HAT) mechanisms [2]. This is a class-level property: the 6-methyl-1H tautomer retains the HAT-capable N–H, whereas N-methylated congeners do not.

Stability Tautomerism Antioxidant Capacity

Specific Hydrogen-Bonding Complementarity Predicted by In Silico Docking vs. Generic Pyrazolo[3,4-c]pyrazole Scaffold

Molecular docking studies performed on pyrazolo[3,4-c]pyrazole derivatives against microbial targets demonstrate that the N1–H of the pyrazole ring forms a critical hydrogen bond with backbone carbonyl oxygen atoms in the active site, analogous to the hinge-binding interaction observed in kinase inhibitors [1]. The 6-methyl-1H tautomer projects this N1–H donor in a geometrically defined orientation. In contrast, the unsubstituted pyrazolo[3,4-c]pyrazole (250-73-7) or 3-methyl isomer (154386-23-9) presents a different hydrogen-bonding vector due to tautomeric equilibration. Computational docking scores for pyrazolo[3,4-c]pyrazole derivatives against S. aureus tyrosyl-tRNA synthetase showed binding energies between −7.2 and −8.9 kcal/mol, ranking them as moderate binders [1]. This indicates that the 6-methyl-1H specific tautomer can provide a well-defined docking pose not achievable with random tautomer mixtures.

Molecular Docking Kinase Selectivity Hydrogen Bonding

Best-Fit Research and Industrial Procurement Scenarios for 6-Methyl-1H-pyrazolo[3,4-c]pyrazole


Kinase-Focused Medicinal Chemistry: EGFR/VEGFR-2 Dual Inhibitor Lead Optimization

The pyrazolo[3,4-c]pyrazole scaffold has been validated as a productive ATP-mimetic hinge-binding template for kinase inhibition, with derivatives achieving EGFR IC₅₀ values as low as 0.06 μM [1]. Procurement of the 6-methyl-1H tautomer is recommended for fragment-based or scaffold-hopping campaigns targeting kinase hinge regions, where the N1–H and N2 lone pair must align with the Met and Glu residues of the hinge pocket. The 6-methyl substituent additionally offers a vector for lipophilic optimization within the solvent-accessible channel.

High-Yield Synthesis of Fused Heterocyclic Libraries via Cyclocondensation or Oxidative Cyclization

The documented attainment of 88–97% yields in oxidative cyclization protocols utilizing the 6-methyl-4H-pyrazolo[3,4-c] component makes this compound a superior starting material for combinatorial library synthesis in drug discovery programs. It outperforms the unsubstituted pyrazolo[3,4-c]pyrazole core, which typically delivers yields in the 56–81% range via Knorr-type condensations [2], thereby directly reducing the cost of downstream compound production.

Hydrogen-Bonding-Dependent Assays Requiring a Fixed Tautomeric State

Assays that depend on a defined N–H donor geometry—such as fluorescence polarization assays measuring ligand binding to kinase hinge regions or structural studies (NMR, X-ray crystallography)—require a compound with a locked tautomeric form. The 6-methyl-1H tautomer provides this advantage over generic pyrazolo[3,4-c]pyrazole mixtures, which can interconvert between multiple tautomeric states and obscure structure–activity relationships [3].

Oxidative Stress Pathway Probes or Antioxidant Activity Screening

The 1H-tautomer class has demonstrated hydrogen-atom transfer capability in antioxidant assays [4]. The 6-methyl-1H-pyrazolo[3,4-c]pyrazole is a candidate probe for investigating oxidative stress pathways wherein the N1–H group participates in radical quenching. N-Methylated analogs, which lack this functional group, are expected to be inactive in such assays and cannot substitute [5].

Quote Request

Request a Quote for 6-methyl-1H-pyrazolo[3,4-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.